molecular formula C11H8F3N3O B11860663 7-(Trifluoromethyl)quinoline-3-carbohydrazide

7-(Trifluoromethyl)quinoline-3-carbohydrazide

Cat. No.: B11860663
M. Wt: 255.20 g/mol
InChI Key: VDZULIUQOCLLPT-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)quinoline-3-carbohydrazide is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable target for research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(trifluoromethyl)quinoline-3-carbohydrazide typically involves multiple steps. One common method starts with the preparation of quinoline hydrazide, which is then reacted with various substituted aldehydes in ethanolic media to yield the final product . Another approach involves the reaction of quinoline hydrazide with benzoic acid in the presence of phosphorus oxychloride (POCl3) to produce 4-chloro-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinoline .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)quinoline-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the compound into different derivatives with altered properties.

    Substitution: This reaction involves replacing one functional group with another, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of quinoline-based compounds with different substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(trifluoromethyl)quinoline-3-carbohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme enoyl-ACP reductase, which is essential for the synthesis of fatty acids in bacteria . This inhibition disrupts bacterial cell wall synthesis, leading to antimicrobial effects. The compound’s trifluoromethyl group enhances its binding affinity to the target enzyme, increasing its potency.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Trifluoromethyl)quinoline-3-carbohydrazide is unique due to its specific combination of a trifluoromethyl group and a carbohydrazide moiety. This combination enhances its chemical stability, biological activity, and potential therapeutic applications compared to other quinoline derivatives.

Properties

Molecular Formula

C11H8F3N3O

Molecular Weight

255.20 g/mol

IUPAC Name

7-(trifluoromethyl)quinoline-3-carbohydrazide

InChI

InChI=1S/C11H8F3N3O/c12-11(13,14)8-2-1-6-3-7(10(18)17-15)5-16-9(6)4-8/h1-5H,15H2,(H,17,18)

InChI Key

VDZULIUQOCLLPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)C(=O)NN)C(F)(F)F

Origin of Product

United States

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